Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is an organic compound with the molecular formula C14H16N2O3 It is a derivative of acrylate and is characterized by the presence of a cyano group and an ethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of a carbon-carbon double bond, resulting in the desired acrylate compound .
Industrial Production Methods
Industrial production of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate involves its interaction with specific molecular targets. The cyano group and the ethoxyphenylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Cyano-3-ethoxyacrylate: Similar in structure but lacks the ethoxyphenylamino group.
Ethyl cyanoacetate: A simpler compound used as a starting material in the synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate.
Uniqueness
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is unique due to the presence of both the cyano group and the ethoxyphenylamino group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZWFBTQHDMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.